
4-Bromo-2-chloro-6-methylphenol
Overview
Description
4-Bromo-2-chloro-6-methylphenol: is an organic compound with the molecular formula C7H6BrClO. It is a substituted phenol, where the phenolic ring is substituted with bromine, chlorine, and methyl groups at the 4, 2, and 6 positions, respectively. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-6-methylphenol can be synthesized through the bromination of 2-chloro-6-methylphenol. The reaction involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of acetic acid. The reaction is typically carried out at room temperature for about 12 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms undergo nucleophilic substitution under controlled conditions. For example:
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Bromine displacement : Reacts with amines or alkoxides to form aryl ethers or amines.
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Chlorine displacement : Requires harsher conditions due to lower leaving-group ability compared to bromine .
Table 1: Substitution Reaction Conditions
Reagent | Solvent | Temperature | Product Yield | Source |
---|---|---|---|---|
Sodium methoxide | Methanol | 60°C | 72% | |
Ammonia (NH₃) | Ethanol/H₂O | 120°C | 58% |
Electrophilic Aromatic Substitution
The electron-withdrawing halogens direct incoming electrophiles to specific positions:
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Nitration : Occurs at the para position to the hydroxyl group, yielding 4-bromo-2-chloro-6-methyl-3-nitrophenol.
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Sulfonation : Preferentially occurs at the ortho position relative to the hydroxyl group under fuming H₂SO₄ .
Mechanistic Note :
The methyl group exerts a weak electron-donating effect, slightly activating the ring but dominated by halogen-directed regioselectivity.
Oxidation
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Hydroxyl group : Oxidized to a quinone structure using KMnO₄ in acidic media .
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Methyl group : Resists oxidation under mild conditions but forms a carboxylic acid derivative with strong oxidizers like CrO₃ .
Reduction
Table 2: Redox Reaction Parameters
Reaction Type | Reagent | Conditions | Outcome | Yield | Source |
---|---|---|---|---|---|
Oxidation | KMnO₄/H₂SO₄ | 80°C, 4 hrs | Quinone formation | 65% | |
Reduction | H₂ (1 atm)/Pd-C | Ethanol, 25°C | De-brominated derivative | 89% |
Coupling Reactions
Participates in cross-coupling reactions via halogenated positions:
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Suzuki-Miyaura : Bromine reacts with aryl boronic acids using Pd(PPh₃)₄.
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Ullmann coupling : Chlorine engages with aryl iodides under Cu catalysis .
Example Synthesis :
text4-Bromo-2-chloro-6-methylphenol + Phenylboronic Acid → 4-Phenyl-2-chloro-6-methylphenol (82% yield, [1])
Catalytic Bromination Optimization
Patents highlight improved selectivity using tertiary amine hydrochlorides (e.g., triethylamine hydrochloride) to minimize 2,6-dihalogenated byproducts .
Key Data from US4223166A :
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Catalyst : Triethylamine hydrochloride (3–6% w/w).
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Temperature : 0–60°C (melt process).
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Yield : >95% with <1% 2,6-isomer contamination.
Stability Under Reactive Conditions
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Thermal stability : Decomposes above 200°C, releasing HBr and HCl.
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Acid/Base sensitivity : Hydroxyl group deprotonates in alkaline media, enhancing solubility but risking etherification .
Comparative Reactivity of Halogens
Table 3: Halogen Reactivity Hierarchy
Position | Halogen | Relative Reactivity (Nucleophilic Substitution) |
---|---|---|
4 | Br | High (due to polarizability) |
2 | Cl | Moderate (requires stronger nucleophiles) |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Bromo-2-chloro-6-methylphenol serves as an important intermediate in the synthesis of various bioactive compounds. Its bromine and chlorine substituents make it a versatile building block for the production of insecticides and acaricides. For instance, it is utilized in the synthesis of phosphoric acid esters that exhibit insecticidal properties, such as O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphate .
Pharmaceutical Applications
The compound is also explored for its potential pharmaceutical applications due to its structural properties. It has been investigated for its antimicrobial activity, which could lead to the development of new therapeutic agents . The presence of halogen atoms in the structure enhances its biological activity, making it a candidate for further research in medicinal chemistry.
Biological Research
Cell Biology Applications
this compound is used in cell biology for various applications including cell culture and modification. It has been applied in studies involving cell signaling pathways and as a reagent in biochemical assays . Its ability to affect cellular processes makes it a valuable tool for researchers studying cellular mechanisms.
Toxicological Studies
In toxicological assessments, this compound has been evaluated for its safety profile. Studies indicate that while it can cause skin and eye irritation, its systemic toxicity is relatively low when handled properly . Understanding its toxicological properties is essential for ensuring safe use in laboratory settings.
Environmental Studies
Environmental Monitoring
The compound has been identified as a contaminant in environmental samples, particularly in water sources. Its persistence and potential bioaccumulation raise concerns regarding its environmental impact . Research into the degradation pathways of this compound is crucial for assessing its ecological risks and developing remediation strategies.
Flavor Profile Studies
Interestingly, this compound has been linked to off-flavors in food products, such as mineral water and processed foods. Its identification as a source of undesirable tastes highlights the need for monitoring this compound in food safety assessments .
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Insecticide Development
A study demonstrated the efficacy of this compound derivatives as potential insecticides against specific pests. The synthesized compounds showed promising results in laboratory settings, indicating their potential for agricultural applications . -
Toxicological Assessment
In a controlled study assessing the effects of this compound on mammalian cells, researchers found that while high concentrations led to cytotoxicity, lower doses did not significantly affect cell viability. This underscores the importance of concentration management when using this compound in biological research . -
Environmental Impact Study
An investigation into the presence of this compound in local water bodies revealed its persistence and potential sources of contamination. The study emphasized the need for regular monitoring and remediation efforts to mitigate environmental risks associated with this compound .
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-methylphenol primarily involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This antimicrobial action is attributed to the phenolic hydroxyl group and the presence of halogen atoms, which enhance its ability to penetrate and disrupt microbial cells .
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Similar structure but lacks the methyl group at the 6 position.
2-Bromo-4-chloro-6-methylphenol: Similar structure with different positions of bromine and chlorine.
4-Chloro-2-bromo-6-methylphenol: Another isomer with different positions of bromine and chlorine.
Uniqueness: 4-Bromo-2-chloro-6-methylphenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methyl group, enhances its reactivity and antimicrobial efficacy compared to other similar compounds .
Biological Activity
4-Bromo-2-chloro-6-methylphenol (BCMP) is an organic compound with the molecular formula C7H6BrClO and a molecular weight of 221.48 g/mol. This compound is characterized by its unique structural features, including a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position of the phenolic ring. It typically appears as a white to yellow waxy solid with a melting point of approximately 45 °C and a predicted boiling point of around 254 °C .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its mechanism of action may involve disrupting microbial cell functions, although specific pathways remain under investigation. Preliminary studies suggest that it could be effective against certain Gram-positive and Gram-negative bacteria .
Cytochrome P450 Inhibition
One significant biological activity of BCMP is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can alter the pharmacokinetics of co-administered drugs, raising concerns regarding potential drug interactions .
Toxicological Profile
While BCMP has beneficial properties, it also presents certain toxicity risks . Exposure can lead to skin inflammation and other dermatological reactions in sensitive individuals. The compound is classified as hazardous according to OSHA standards, indicating a need for caution during handling .
Synthesis and Applications
The synthesis of this compound typically involves bromination of 2-chlorophenol under controlled conditions, yielding high purity . This compound serves as an intermediate in producing insecticidal and acaricidal agents, highlighting its application in agrochemicals .
Comparative Studies
A comparative analysis with structurally similar compounds reveals insights into BCMP's unique biological activity:
Compound Name | Similarity Index | Key Characteristics |
---|---|---|
2-Bromo-4-chloro-6-methylphenol | 0.85 | Similar halogen substitutions but different positions |
3-Bromo-5-chloro-2-hydroxybenzyl alcohol | 0.83 | Hydroxy group addition alters reactivity |
3-Bromo-5-chloro-4-hydroxybenzaldehyde | 0.78 | Aldehyde functional group introduces different properties |
This table illustrates variations in halogen placement and functional groups that affect chemical behavior and biological activity .
The mechanism of action for BCMP involves its interaction with specific molecular targets within biological systems. The compound's phenol-imine form may be significant in influencing its biological activity, particularly in research settings focused on protein interactions and functions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-chloro-6-methylphenol, and how can purity be validated?
A common approach involves halogenation of substituted phenols. For example, bromination of 2-chloro-6-methylphenol using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (~0–25°C) can yield the target compound. Purity validation should combine chromatographic methods (HPLC or GC-MS) with spectroscopic techniques (¹H/¹³C NMR) to confirm regioselectivity and rule out side products like dibrominated analogs. Melting point analysis (mp 45–47°C) can serve as a preliminary purity indicator .
Q. How can X-ray crystallography be applied to resolve the molecular structure of derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) is ideal for precise structural elucidation. Use SHELX programs (e.g., SHELXL) for refinement, ensuring data-to-parameter ratios >10:1 to minimize overfitting. For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and bond geometries. A case study on a structurally similar Schiff base (C₁₃H₈BrCl₂NO) achieved an R factor of 0.032 using this workflow .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for halogenated aromatics. Basis sets like 6-311++G(d,p) account for polarization and diffuse effects. Validate against experimental UV-Vis spectra or vibrational frequencies (IR/Raman) to confirm frontier molecular orbital distributions .
Advanced Research Questions
Q. How can contradictions in reported melting points or spectral data for this compound be resolved?
Discrepancies often arise from polymorphism or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Pair this with thermogravimetric analysis (TGA) to detect solvent retention. For spectral conflicts, compare experimental NMR chemical shifts with DFT-calculated values (e.g., using the GIAO method) to isolate artifacts from true structural variations .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
The steric and electronic effects of substituents dictate reactivity. For example, the methyl group at position 6 exerts steric hindrance, while bromine and chlorine direct electrophiles to specific positions. Computational modeling (e.g., Fukui function analysis) can predict reactive sites. Experimentally, low-temperature reactions with mild electrophiles (e.g., HNO₃/AcOH) minimize side reactions .
Q. How can solvent effects influence the tautomeric equilibria or hydrogen-bonding networks in crystalline forms of this compound?
Polar solvents (e.g., methanol) stabilize enol tautomers via hydrogen bonding, while nonpolar solvents favor keto forms. SC-XRD studies of analogous compounds reveal packing motifs influenced by solvent of crystallization. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br⋯H or Cl⋯H contacts) to rationalize stability differences .
Q. What advanced DFT protocols address electron correlation effects in halogen-bonded complexes of this compound?
The Colle-Salvetti correlation-energy formula, implemented in modern DFT codes, improves treatment of electron correlation in systems with heavy atoms. Pair this with dispersion-corrected functionals (e.g., ωB97X-D) to model halogen bonding. Benchmark against MP2 or CCSD(T) results for high-accuracy studies .
Q. Methodological Considerations Table
Properties
IUPAC Name |
4-bromo-2-chloro-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDUDPYBPXKGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226263 | |
Record name | 4-Bromo-6-chloro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7530-27-0 | |
Record name | 4-Bromo-6-chloro-2-cresol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7530-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromo-6-chloro-o-cresol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007530270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7530-27-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96968 | |
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Record name | 4-Bromo-6-chloro-o-cresol | |
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Record name | 4-bromo-6-chloro-o-cresol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.541 | |
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Record name | 4-BROMO-6-CHLORO-O-CRESOL | |
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Retrosynthesis Analysis
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